Alogliptin/pioglitazone

Description

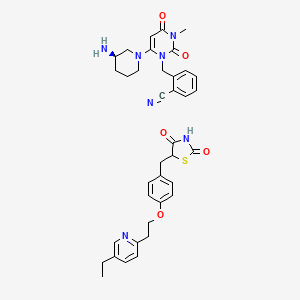

Structure

2D Structure

Properties

Molecular Formula |

C37H41N7O5S |

|---|---|

Molecular Weight |

695.8 g/mol |

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S.C18H21N5O2/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t;15-/m.1/s1 |

InChI Key |

LNTORSITGSWVNQ-DYYGGQLPSA-N |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Individual Molecular and Cellular Pharmacological Foundations

Alogliptin (B1666894): Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govresearchgate.net This enzyme is critical in the inactivation of incretin (B1656795) hormones, which play a vital role in glucose homeostasis. nih.govresearchgate.net By inhibiting DPP-4, alogliptin prevents the degradation of these hormones, thereby enhancing their physiological effects. nih.govnih.gov Research has shown that alogliptin is a competitive inhibitor of DPP-4. youtube.com

Studies in healthy subjects and patients with type 2 diabetes have demonstrated significant inhibition of plasma DPP-4 activity following alogliptin administration. nih.govdrugs.com This inhibition is rapid and sustained, supporting a once-daily administration regimen. nih.govnih.gov The selectivity of alogliptin for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, is a key characteristic that minimizes the potential for off-target effects. nih.gov

Multiple-dose administration of alogliptin to individuals with type 2 diabetes resulted in a peak inhibition of DPP-4 within one to two hours. drugs.com This inhibition exceeded 93% across various doses after a single dose and after 14 days of once-daily dosing. drugs.com Even 24 hours after administration, DPP-4 inhibition remained above 80% for doses of 25 mg or greater. drugs.comdrugbank.comyoutube.com

| Dose Range | Time Point | Mean Peak Inhibition (%) | Mean Inhibition at 24 hours (%) |

|---|---|---|---|

| 12.5 mg - 800 mg | Single Dose | >93 | >80 (for doses ≥ 25 mg) |

| 25 mg - 400 mg | 14 Days | 94 - 99 | 82 - 97 |

The primary consequence of DPP-4 inhibition by alogliptin is the modulation of incretin hormone levels, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.netnih.gov These hormones are secreted by intestinal cells in response to nutrient intake and are crucial for regulating postprandial glucose. nih.govnih.gov By preventing their rapid degradation by DPP-4, alogliptin increases the circulating concentrations of active GLP-1 and GIP, thereby prolonging their biological effects. nih.govdrugbank.comdiabetes.org

Alogliptin administration leads to a significant increase in the active levels of GLP-1. nih.govresearchgate.net GLP-1 is a 30-amino acid peptide hormone produced by the L-cells of the intestine. physiology.orgsemanticscholar.org It plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. physiology.orgresearchgate.net The native active form of GLP-1 has a very short half-life of only 1 to 2 minutes due to rapid degradation by DPP-4. nih.govresearchgate.netresearchgate.net

By inhibiting DPP-4, alogliptin effectively extends the duration of action of endogenously released GLP-1. youtube.com Studies have shown that treatment with alogliptin results in a two- to four-fold increase in the plasma concentrations of active GLP-1 compared to placebo. youtube.comdrugs.com This enhancement of GLP-1 levels is a key mechanism through which alogliptin exerts its glucose-lowering effects. frontiersin.org

In addition to GLP-1, alogliptin also increases the levels of another primary incretin hormone, GIP. nih.govresearchgate.net GIP is secreted from K-cells in the upper small intestine following food ingestion. nih.gov Similar to GLP-1, GIP stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner. nih.govnih.gov

The increased levels of active incretin hormones resulting from DPP-4 inhibition directly impact the function of pancreatic islet cells. nih.govnih.gov Alogliptin's mechanism of action converges on the pancreas to modulate the secretion of both insulin and glucagon, which are the primary hormones responsible for glucose regulation. nih.govnih.govnih.gov

A primary effect of the elevated GLP-1 and GIP levels is the potentiation of glucose-dependent insulin secretion from pancreatic beta-cells. nih.govdrugbank.comnih.gov This means that insulin release is augmented only in the presence of elevated blood glucose levels, which minimizes the risk of hypoglycemia. diabetes.org The binding of GLP-1 and GIP to their respective receptors on beta-cells initiates a cascade of intracellular signals that enhance insulin synthesis and exocytosis. nih.govmdpi.com

Chronic administration of alogliptin has been shown to improve beta-cell function. nih.govresearchgate.netfrontiersin.org In animal models, alogliptin treatment has been associated with the restoration of beta-cell mass and preservation of islet architecture and function. nih.govresearchgate.net

In addition to its effects on beta-cells, the enhanced GLP-1 activity due to alogliptin also leads to the suppression of glucagon secretion from pancreatic alpha-cells. nih.govresearchgate.netnih.gov Glucagon is a counter-regulatory hormone to insulin, meaning it raises blood glucose levels primarily by stimulating hepatic glucose production. drugs.comresearchgate.net

Pancreatic Islet Cell Responses

Potential for Beta-Cell Function Improvement and Survival

Alogliptin's mechanism of inhibiting dipeptidyl peptidase-4 (DPP-4) leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1), which is known to enhance glucose-dependent insulin secretion. frontiersin.org Research suggests that beyond this primary effect, alogliptin may directly and indirectly contribute to the health and preservation of pancreatic beta-cells.

Studies in animal models have demonstrated significant beneficial effects. In Zucker diabetic rats, alogliptin treatment was found to improve beta-cell survival by activating the cAMP-response element-binding protein (CREB) and restoring the expression of anti-apoptotic protein Bcl-2 and insulin receptor substrate-2 (IRS-2). mdpi.com Further research using immunodeficient mice transplanted with human islets showed that alogliptin treatment improved glucose tolerance and significantly increased plasma levels of human insulin and C-peptide. tandfonline.com A notable finding from this study was an approximately 10-fold increase in the proliferation of human beta-cells within the islet grafts of alogliptin-treated mice compared to controls. tandfonline.com

Long-term intervention with alogliptin in mice on a high-fat diet has also been shown to preserve the proportion of beta-cells. nih.gov The potential mechanisms for these improvements extend beyond incretin enhancement and may include the facilitation of islet neogenesis and anti-inflammatory effects. frontiersin.org The combination of alogliptin and pioglitazone (B448), in particular, has been reported to enhance the regeneration of both transplanted and endogenous islets in diabetic mouse models. tandfonline.com

| Model System | Key Findings with Alogliptin Treatment | Reference |

|---|---|---|

| Diabetic immunodeficient mice with human islet grafts | Improved glucose tolerance; significantly higher plasma human insulin and C-peptide; ~10-fold increase in human beta-cell proliferation. | tandfonline.com |

| Zucker diabetic rats | Improved beta-cell survival via CREB activation and restoration of Bcl-2 and IRS-2 expression. | mdpi.com |

| Mice on a long-term high-fat diet | Preservation of beta-cell proportion. | nih.gov |

| STZ-diabetic mice (Alogliptin with Pioglitazone) | Enhanced regeneration of transplanted syngeneic mouse islets and endogenous islets. | tandfonline.com |

Selectivity Profile Against Related Proteases

Alogliptin is a competitive inhibitor of the DPP-4 enzyme, which is a member of the serine protease family. medscape.com A critical aspect of its pharmacological profile is its high selectivity for DPP-4 over other closely related proteases, particularly DPP-8 and DPP-9.

Research has established that alogliptin possesses a high degree of selectivity, inhibiting the DPP-4 enzyme at concentrations significantly lower than those required to inhibit DPP-8 and DPP-9. nih.gov In vitro studies have quantified this specificity, demonstrating that alogliptin's selectivity for DPP-4 is more than 10,000-fold greater than for DPP-8 and DPP-9. medscape.comnih.gov This high selectivity is considered a key characteristic, as the inhibition of DPP-8 and DPP-9 has been linked to off-target effects in preclinical studies of less selective compounds. nih.gov While other DPP-4 inhibitors like vildagliptin and saxagliptin are noted to be somewhat less selective for DPP-8/9 in vitro, the in vivo significance is debated since DPP-8 and DPP-9 are primarily located intracellularly. mdpi.com The pronounced specificity of alogliptin for DPP-4 minimizes the potential for non-target-related toxicities. nih.gov

| Compound | Selectivity Profile | Reference |

|---|---|---|

| Alogliptin | >10,000-fold greater selectivity for DPP-4 compared to DPP-8 and DPP-9. | medscape.comnih.gov |

| Vildagliptin | Reported to be less selective with regard to in vitro inhibition of DPP-8/9 compared to alogliptin. | mdpi.com |

| Saxagliptin | Reported to be less selective with regard to in vitro inhibition of DPP-8/9 compared to alogliptin. | mdpi.com |

Pioglitazone: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism Research

Pioglitazone is a member of the thiazolidinedione (TZD) class of compounds and functions as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). immune-system-research.comimmune-system-research.comnih.gov PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a central role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. nih.govdiabetesjournals.org It is highly expressed in adipose tissue, which is considered a primary target for PPARγ agonists. diabetesjournals.org

Pioglitazone demonstrates high-affinity binding to the PPARγ ligand-binding domain. immune-system-research.com The agonistic activity of pioglitazone on PPARγ leads to the modulation of a complex network of target genes, ultimately improving insulin sensitivity. nih.govfrontiersin.org Research has also indicated that while pioglitazone is a highly selective PPARγ agonist, it may also act as a weak agonist of the human PPARα isotype. frontiersin.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Target Receptor | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | nih.gov |

| EC50 (human PPARγ) | 0.93 μM | immune-system-research.comimmune-system-research.com |

| EC50 (mouse PPARγ) | 0.99 μM | immune-system-research.comimmune-system-research.com |

Ligand Binding and Transcriptional Activation Mechanisms

The activation of gene transcription by pioglitazone follows a multi-step mechanism initiated by its binding to PPARγ. researchgate.net As an agonist, pioglitazone binds directly to the ligand-binding domain (LBD) within the PPARγ protein. researchgate.net This binding event induces a critical conformational change in the receptor's structure. researchgate.netnih.gov

Specifically, the thiazolidinedione head group of pioglitazone interacts with helix 12 of the LBD, which stabilizes the receptor in an "activated" conformation. frontiersin.org This structural shift leads to the dissociation of corepressor molecules (such as NCoR and SMRT) from the receptor complex and facilitates the recruitment of a suite of transcriptional coactivators (including p300 and SRC-1). researchgate.netnih.gov The newly formed PPARγ-coactivator complex is then capable of initiating the transcription of specific target genes involved in glucose and lipid metabolism. researchgate.netnih.gov

The PPARG gene is subject to alternative splicing, resulting in two primary protein isoforms: PPARγ1 and PPARγ2. diabetesjournals.org PPARγ1 is expressed in numerous tissues, whereas PPARγ2 expression is more restricted, primarily to adipose tissue, where it is thought to play a dominant role in adipocyte-specific gene regulation. diabetesjournals.orgnih.gov

Research investigating the interaction of pioglitazone with these subtypes has shown that it engages both isoforms. Transient transfection experiments performed in monkey kidney cells revealed that both murine PPARγ1 and PPARγ2 responded to pioglitazone with an identical half-maximal effective concentration of activation. nih.gov This indicates that pioglitazone does not exhibit significant preferential agonism for one subtype over the other and is capable of activating both PPARγ1 and PPARγ2.

For transcriptional activity, PPARγ must form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR), with RXRγ being a noted partner. frontiersin.orgnih.govresearchgate.net This PPARγ-RXRγ heterodimer is the functional unit that binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) located in the promoter regions of target genes. researchgate.netnih.gov

The binding of the pioglitazone-activated PPARγ-RXRγ complex to a PPRE is a crucial step for modulating gene expression. frontiersin.orgnih.gov Interestingly, the transcriptional activity of this heterodimer can be influenced by ligands for either receptor. The complex can be activated by a PPARγ agonist like pioglitazone or an RXR-specific ligand. nih.gov Furthermore, research has demonstrated that the presence of both a PPARγ ligand and an RXR ligand can result in a cooperative or synergistic effect on the transactivation of target genes, suggesting a complex interplay in the regulation of gene expression. nih.gov

Peroxisome Proliferator Response Element (PPRE) Mediation

Pioglitazone, a member of the thiazolidinedione (TZD) class, functions as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. frontiersin.orgyoutube.comnih.gov The mechanism of action is initiated when pioglitazone binds to and activates PPARγ, which is found predominantly in adipose tissue, but also in the liver and muscle. youtube.com

Upon activation by pioglitazone, PPARγ undergoes a conformational change that allows it to form a heterodimer complex with the retinoid X receptor (RXR). frontiersin.orgyoutube.commyendoconsult.com This activated PPARγ-RXR complex then translocates to the nucleus where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of various target genes. frontiersin.orgyoutube.com This binding event modulates the transcription of these genes, leading to changes in the synthesis of proteins that influence carbohydrate and lipid metabolism and ultimately enhance insulin sensitivity. nih.govyoutube.com

Role of Nuclear Cofactors, Sumoylation, and Histone Modifiers

The transcriptional activity of the PPARγ-RXR heterodimer is a highly regulated process influenced by interactions with other cellular components. The binding of pioglitazone to PPARγ not only facilitates dimerization with RXR but also promotes a specific three-dimensional conformation of the receptor. frontiersin.orgmyendoconsult.com This altered structure facilitates the recruitment of nuclear co-activator proteins while dismissing co-repressors. frontiersin.org

These co-factors are essential for initiating gene transcription. The interaction between the TZD head group of pioglitazone and helix 12 of the receptor locks the protein in a conformation favorable for binding with these nuclear co-factors. frontiersin.org Furthermore, the transcriptional response mediated by pioglitazone is subject to fine-tuning by post-translational modifications. The molecular dynamics of PPARγ activity are nuanced by a complex network of regulators, including processes such as sumoylation and the action of histone modifiers, which can further modulate the receptor's ability to regulate gene expression. frontiersin.org

Cellular and Tissue Insulin Sensitivity Enhancement

The combination of alogliptin and pioglitazone improves insulin sensitivity through distinct yet complementary mechanisms. Pioglitazone acts as a direct insulin sensitizer, enhancing the response of peripheral tissues like muscle and adipose tissue to insulin. myendoconsult.commayoclinic.org It improves glycemic control by enhancing insulin action on these tissues and reducing hepatic glucose output. nih.gov

Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances glycemic control in a glucose-dependent manner. drugs.compatsnap.com It works by slowing the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). scholarsinmedicine.comdiabetes.org These hormones are released after meals and stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells, but they are normally degraded quickly by the DPP-4 enzyme. patsnap.comscholarsinmedicine.com By inhibiting DPP-4, alogliptin increases the active levels of these incretins, leading to enhanced insulin release and reduced glucagon levels when blood glucose is elevated. drugs.comdiabetes.org

| Component | Primary Mechanism | Target Tissues | Effect on Insulin |

|---|---|---|---|

| Pioglitazone | PPARγ Agonist | Adipose Tissue, Muscle, Liver | Increases tissue sensitivity to insulin |

| Alogliptin | DPP-4 Inhibitor | Pancreas (indirectly), Gut | Increases glucose-dependent insulin secretion |

Hepatic Glucose Production Reduction

Both components contribute to lowering hepatic glucose output. Pioglitazone directly improves hepatic insulin sensitivity, which enhances the suppression of endogenous glucose production (EGP) and decreases gluconeogenesis (the formation of glucose in the liver). myendoconsult.comyoutube.comnih.govdiabetesjournals.org Studies have demonstrated that pioglitazone treatment can significantly reduce hepatic fat content, which is associated with improved insulin-mediated suppression of EGP. nih.govdiabetesjournals.org

Alogliptin contributes to the reduction of hepatic glucose production indirectly. By increasing active GLP-1 levels, it suppresses the secretion of glucagon from pancreatic alpha cells. drugs.compatsnap.comscholarsinmedicine.com Since glucagon is the primary hormone that signals the liver to produce and release glucose, this reduction in glucagon levels leads to decreased hepatic glucose output, particularly in the post-meal state. drugs.compatsnap.com

| Parameter | Baseline Value | Value After Pioglitazone Treatment | Percentage Change | Reference |

|---|---|---|---|---|

| Hepatic Fat Content | 19.6 ± 3.6% | 10.4 ± 2.1% | -47% | nih.govdiabetesjournals.org |

| Insulin-Suppressed EGP | 0.21 ± 0.04 mg·kg⁻¹·min⁻¹ | 0.06 ± 0.02 mg·kg⁻¹·min⁻¹ | -71% | nih.gov |

| Fasting EGP | 16.6 ± 1.0 µmol·kg⁻¹·min⁻¹ | 12.2 ± 0.7 µmol·kg⁻¹·min⁻¹ | -27% | nih.gov |

Adipose Tissue Remodeling and Function

Pioglitazone's primary therapeutic effects are closely linked to its profound impact on adipose tissue. myendoconsult.com Through the activation of PPARγ, pioglitazone stimulates the differentiation of pre-adipocytes into mature fat cells (adipogenesis). nih.govepfl.ch This leads to an increase in the number of new, small, insulin-sensitive adipocytes. nih.govnih.govdiabetesjournals.org

This process, known as adipose tissue remodeling, is crucial for improving metabolic health. The newly formed adipocytes have a higher capacity for lipid storage, which helps to sequester circulating free fatty acids. nih.govdiabetesjournals.org Pioglitazone promotes the redistribution of fat from visceral and ectopic (e.g., liver, muscle) depots to subcutaneous adipose tissue, an expansion associated with improved insulin sensitivity and a reversal of immunometabolic deficits. nih.govbohrium.com This is accompanied by the upregulation of genes involved in lipid uptake and storage, such as lipoprotein lipase (LPL) and acetyl-CoA synthetase (ACS). diabetesjournals.org Studies in obese rats show that pioglitazone treatment increases the mass of certain fat depots and is accompanied by a three- to fourfold increase in the activity of enzymes like citrate synthase and fatty acid synthase. diabetesjournals.org

| Finding | Observation | Implication | Reference |

|---|---|---|---|

| Adipocyte Morphology | Increased number of small adipocytes due to new cell formation and shrinkage/disappearance of mature adipocytes. | Enhanced lipid storage potential and improved insulin sensitivity. | nih.govdiabetesjournals.orgresearchgate.net |

| Fat Redistribution | Redistribution of body fat from visceral and ectopic areas to subcutaneous depots. | Reduced lipotoxicity in other organs, contributing to cardiometabolic benefits. | nih.govbohrium.com |

| Gene Expression | Upregulation of genes related to lipid synthesis, storage, and adipocyte differentiation. | Increased capacity of adipose tissue to handle lipid flux. | nih.govdiabetesjournals.org |

| Enzyme Activity | Three- to fourfold increase in citrate synthase and fatty acid synthase activity in adipocytes. | Greater flux of carbon into lipids, supporting increased fat storage. | diabetesjournals.org |

Skeletal Muscle Glucose Uptake and Utilization

The alogliptin component can also contribute to improved muscle glucose handling. Studies with other DPP-4 inhibitors have suggested that this class of drugs can enhance insulin-induced skeletal muscle glucose uptake by acting on endothelial cells through nitric oxide-dependent mechanisms, which improves capillary recruitment and interstitial insulin concentrations. nih.gov

Influence on Lipid Metabolism Through PPARα

While pioglitazone's primary molecular target is PPARγ, it also exerts weak agonistic activity on PPARα. frontiersin.orgnih.gov PPARα is a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. myendoconsult.com Its activation primarily modulates the transcription of genes involved in fatty acid uptake and oxidation (catabolism). myendoconsult.com

This dual PPARγ and PPARα activity contributes to the comprehensive effects of pioglitazone on lipid profiles. The weak PPARα agonism is thought to play a role in the observed reductions in plasma triglycerides (TGs) and increases in high-density lipoprotein cholesterol (HDL-C). nih.govnih.govthieme-connect.com Clinical studies have consistently shown that pioglitazone therapy leads to significant improvements in dyslipidemia, which is a common feature of insulin resistance. nih.govnih.gov For instance, compared to other oral antidiabetic agents, pioglitazone has been associated with greater decreases in TGs and increases in HDL-C. nih.gov It also promotes a shift from small, dense low-density lipoprotein (LDL) particles to larger, more buoyant LDL particles, which is considered a favorable change. diabetesjournals.org

| Lipid Parameter | Effect Observed with Pioglitazone | Reference |

|---|---|---|

| Triglycerides (TG) | Significant decrease (e.g., reductions of 17-23% at 2 years). | nih.govnih.govdiabetesjournals.org |

| High-Density Lipoprotein Cholesterol (HDL-C) | Significant increase (e.g., augmentations of 21-22% at 2 years). | nih.govnih.govdiabetesjournals.org |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Variable effects on concentration, but causes a favorable shift from small, dense particles to larger, more buoyant particles. | nih.govdiabetesjournals.org |

Downstream Signaling Pathways and Modulators of Alogliptin/Pioglitazone

The combination of alogliptin and pioglitazone leverages distinct yet complementary pharmacological actions to exert its therapeutic effects. Pioglitazone, a thiazolidinedione, primarily acts as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The downstream effects of these combined actions converge on several key signaling pathways that collectively improve glycemic control and cellular function.

Glucose Transporter Expression (e.g., GLUT1, GLUT4)

Pioglitazone plays a significant role in enhancing the expression and translocation of glucose transporters, which are crucial for glucose uptake into cells. This effect is particularly prominent for GLUT4, the primary insulin-responsive glucose transporter in adipose tissue and skeletal muscle, and to some extent for GLUT1, which mediates basal glucose uptake.

Studies have shown that pioglitazone increases the expression of GLUT1 and GLUT4. In 3T3-F442A adipocytes, treatment with pioglitazone led to a time-dependent increase in the abundance of GLUT1 and GLUT4 mRNA transcripts, with a maximal increase of over 5-fold when combined with insulin. nih.gov This was accompanied by a 10-fold and 7-fold increase in GLUT1 and GLUT4 protein levels, respectively. nih.gov The mechanism for this enhanced expression is primarily attributed to the stabilization of the transporter mRNA transcripts, with the half-lives of GLUT1 and GLUT4 mRNA increasing significantly. nih.gov

Furthermore, pioglitazone not only increases the synthesis of GLUT4 but also promotes its translocation from intracellular vesicles to the plasma membrane, a critical step for glucose uptake. By activating PPARγ, pioglitazone increases the expression of proteins involved in this translocation process. This leads to a greater number of GLUT4 transporters at the cell surface, thereby increasing insulin sensitivity and glucose uptake. While specific studies on the this compound combination's direct effect on GLUT4 expression are limited, the well-established mechanism of pioglitazone is a key contributor to the combination's efficacy.

| Glucose Transporter | Effect of Pioglitazone | Observed Change in Adipocytes | Mechanism |

|---|---|---|---|

| GLUT1 | Increased Expression | Up to 10-fold increase in protein levels | Stabilization of mRNA transcripts |

| GLUT4 | Increased Expression and Translocation | Up to 7-fold increase in protein levels | Stabilization of mRNA transcripts and promotion of translocation to the cell membrane |

Adipokine Modulation (e.g., Adiponectin)

Pioglitazone has a profound effect on the modulation of adipokines, particularly adiponectin, a hormone secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown.

Treatment with pioglitazone has been consistently shown to increase circulating levels of adiponectin. nih.gov Research indicates that this increase is a result of posttranscriptional regulation rather than a direct increase in adiponectin gene expression. nih.gov Specifically, pioglitazone promotes the secretion of the high-molecular-weight (HMW) isoform of adiponectin, which is considered the most biologically active form. uky.eduphysiology.org This effect is achieved by influencing the posttranscriptional phase of the secretory pathway within adipocytes. nih.gov In studies with human adipose tissue, pioglitazone treatment increased the secretion of HMW adiponectin without altering adiponectin mRNA levels. nih.govuky.eduphysiology.org

In a study involving mice, adiponectin levels increased only in the groups that received pioglitazone, both as monotherapy and in combination with alogliptin, suggesting that the effect on adiponectin is primarily driven by pioglitazone. nih.gov The increase in adiponectin contributes to the insulin-sensitizing effects of the combination therapy.

| Adipokine | Effect of Pioglitazone | Key Findings | Underlying Mechanism |

|---|---|---|---|

| Adiponectin | Increased Secretion of High-Molecular-Weight (HMW) Isoform | Significantly increased circulating adiponectin levels. nih.gov No significant change in adiponectin mRNA levels. nih.gov | Posttranscriptional regulation of the secretory pathway. nih.gov |

Anti-inflammatory Pathways (e.g., TNF-alpha, NF-kB Squelching)

Chronic low-grade inflammation is a key feature of type 2 diabetes and insulin resistance. Pioglitazone exerts significant anti-inflammatory effects by modulating key inflammatory pathways, particularly by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, NF-κB is activated and promotes the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Pioglitazone has been shown to inhibit the activation of NF-κB. nih.gov This "squelching" of NF-κB activity leads to a downstream reduction in the expression and circulating levels of TNF-α. nih.govnih.gov

In a randomized study with type 2 diabetic patients, pioglitazone treatment led to a significant decrease in plasma TNF-α levels at 12 weeks, which was preceded by an increase in adiponectin levels. nih.gov This suggests a potential link between the rise in adiponectin and the subsequent reduction in inflammation. By inhibiting the NF-κB pathway, pioglitazone helps to reduce the inflammatory burden associated with diabetes. While alogliptin's primary role is not anti-inflammatory, the combination therapy benefits from the potent anti-inflammatory properties of pioglitazone.

| Pathway/Molecule | Effect of Pioglitazone | Mechanism of Action | Downstream Consequence |

|---|---|---|---|

| NF-κB | Inhibition of Activation | Reduces the activity of this key inflammatory transcription factor. nih.gov | Decreased expression of pro-inflammatory genes. |

| TNF-α | Reduced Expression and Circulating Levels | A direct consequence of NF-κB inhibition. nih.gov | Attenuation of inflammatory signaling and improved insulin sensitivity. |

Synergistic and Additive Preclinical Pharmacodynamic Interactions

Glycemic Control Enhancement Beyond Monotherapy in Preclinical Models

Preclinical studies consistently show that the co-administration of alogliptin (B1666894) and pioglitazone (B448) leads to superior glycemic control compared to the effects of each agent individually. This enhancement is attributed to their complementary mechanisms of action: alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, increases the levels of active incretin (B1656795) hormones, while pioglitazone, a thiazolidinedione, improves insulin (B600854) sensitivity.

In obese ob/ob mice, a model for type 2 diabetes, chronic combination therapy with alogliptin and pioglitazone for 4-5 weeks resulted in a more substantial reduction in both non-fasting and fasting plasma glucose levels compared to either drug alone. nih.gov Specifically, the combination treatment decreased non-fasting plasma glucose by 37% and fasting plasma glucose by 62%. nih.gov In comparison, alogliptin monotherapy reduced these parameters by 17% and 24%, respectively, while pioglitazone monotherapy resulted in reductions of 30% and 45%. nih.gov

Furthermore, this enhanced glycemic control is reflected in the levels of glycosylated hemoglobin (HbA1c). The combination therapy led to a 2.3% decrease in HbA1c, a greater reduction than that observed with alogliptin alone (1.0% decrease) or pioglitazone alone (1.5% decrease). nih.govnih.gov Similar additive effects on HbA1c reduction were observed in other preclinical models. nih.gov In db/db mice, another model of type 2 diabetes, the combination treatment also demonstrated a greater decrease in plasma glucose (52%) and glycosylated hemoglobin (2.2%) than either monotherapy. nih.gov

Comparative Effects on Glycemic Parameters in ob/ob Mice

| Treatment Group | % Decrease in Non-Fasting Plasma Glucose | % Decrease in Fasting Plasma Glucose | % Decrease in Glycosylated Hemoglobin (HbA1c) |

|---|---|---|---|

| Alogliptin Monotherapy | 17% | 24% | 1.0% |

| Pioglitazone Monotherapy | 30% | 45% | 1.5% |

| Alogliptin + Pioglitazone Combination | 37% | 62% | 2.3% |

The synergistic effect of alogliptin and pioglitazone extends to their impact on insulin dynamics. In ob/ob mice, the combination treatment led to a 3.2-fold increase in plasma insulin levels. nih.govnih.gov This was significantly greater than the increases observed with alogliptin alone (1.6-fold) or pioglitazone alone (1.5-fold). nih.gov Similarly, in db/db mice, the combination therapy resulted in a 3.8-fold increase in plasma insulin. nih.gov This augmentation of insulin secretion is a key factor in the improved glycemic control observed with the dual therapy. Pioglitazone is known to improve insulin sensitivity, and in preclinical studies, it has been shown to enhance the response of target cells to insulin. nih.govnih.gov The combination with alogliptin, which promotes glucose-dependent insulin secretion, creates a powerful two-pronged approach to managing hyperglycemia. nih.gov

Alogliptin's mechanism of action involves the enhancement of incretin hormones, which, in addition to stimulating insulin secretion, also suppress the release of glucagon (B607659) from pancreatic alpha-cells. Preclinical studies have confirmed that alogliptin treatment leads to a reduction in plasma glucagon levels. When combined with pioglitazone, this effect is maintained. In ob/ob mice, both the alogliptin monotherapy and the alogliptin-pioglitazone combination therapy groups exhibited a decrease in plasma glucagon levels of up to 25%, whereas no significant change was observed in the pioglitazone-only group. nih.govnih.gov In db/db mice, the combination treatment led to a 41% decrease in plasma glucagon. nih.gov This dual action of stimulating insulin and suppressing glucagon contributes to the potent glucose-lowering effect of the combination therapy.

Pancreatic Beta-Cell Preservation and Function

Beyond immediate glycemic control, the combination of alogliptin and pioglitazone has shown promise in preserving the function and structure of pancreatic beta-cells in preclinical models. This is a critical aspect of diabetes management, as progressive beta-cell dysfunction is a hallmark of the disease.

A notable finding from preclinical studies is the significant increase in pancreatic insulin content following combination therapy. In ob/ob mice, treatment with both alogliptin and pioglitazone resulted in a 2.2-fold increase in pancreatic insulin content. nih.govnih.gov This was a more pronounced effect compared to the 1.3-fold increase with alogliptin alone and the 1.6-fold increase with pioglitazone alone. nih.gov These findings suggest that the combination therapy not only enhances insulin secretion but also supports the insulin storage capacity of the pancreas. In db/db mice, the combination treatment restored pancreatic insulin content to levels comparable to those in non-diabetic mice. nih.gov

Fold Increase in Pancreatic Insulin Content in ob/ob Mice

| Treatment Group | Fold Increase in Pancreatic Insulin Content |

|---|---|

| Alogliptin Monotherapy | 1.3-fold |

| Pioglitazone Monotherapy | 1.6-fold |

| Alogliptin + Pioglitazone Combination | 2.2-fold |

Insights into Beta-Cell Survival Mechanisms

Preclinical research provides significant insights into the mechanisms by which the combination of alogliptin and pioglitazone supports pancreatic beta-cell survival and function. The components of this combination therapy, a dipeptidyl peptidase-4 (DPP-4) inhibitor and a thiazolidinedione (TZD), respectively, address different aspects of beta-cell preservation.

Alogliptin, by inhibiting the DPP-4 enzyme, slows the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). researchgate.net GLP-1 receptor activation is known to trigger the transcription of genes that have anti-apoptotic effects, thereby promoting beta-cell survival. mdpi.com In preclinical models, such as Zucker diabetic rats, alogliptin treatment has been shown to increase plasma GLP-1 levels and improve beta-cell survival by activating CREB and restoring the expression of the anti-apoptotic protein Bcl-2 and Insulin Receptor Substrate-2 (IRS-2). mdpi.com

Pioglitazone has been demonstrated to preserve beta-cell mass in diabetic animal models through both direct and indirect actions. nih.gov Directly, it promotes cell differentiation and proliferation while suppressing apoptosis. nih.gov This is achieved, in part, by downregulating apoptosis-promoting genes and upregulating anti-apoptosis-related genes. nih.gov Indirectly, by improving metabolic control, pioglitazone reduces oxidative stress on the beta-cells, contributing to their preservation. nih.gov

When combined, these mechanisms appear to be complementary. In studies using diabetic db/db mice, the combination of alogliptin and pioglitazone was more effective at preserving islet mass and function than either agent alone. researchgate.net While monotherapy with either alogliptin or pioglitazone did not produce a clear inhibition of beta-cell degranulation, the combination treatment resulted in extensive insulin staining of beta-cells, comparable to that seen in non-diabetic mice. researchgate.net This suggests a synergistic effect in maintaining islet structure and function.

Table 1: Preclinical Effects of Alogliptin and Pioglitazone on Beta-Cell Parameters

| Parameter | Alogliptin Monotherapy | Pioglitazone Monotherapy | Alogliptin + Pioglitazone Combination | Reference |

|---|---|---|---|---|

| Beta-Cell Mass | No significant effect noted | Preserved | Preserved | researchgate.net |

| Islet Insulin Content | No significant effect noted | Increased | Increased | nih.govresearchgate.net |

| Beta-Cell Degranulation | No clear inhibition | No clear inhibition | Clear inhibition observed | researchgate.net |

| Apoptosis | Reduced (via GLP-1) | Suppressed | Enhanced suppression (inferred) | mdpi.comnih.gov |

Lipid Profile Modulation

The combination of alogliptin and pioglitazone has demonstrated beneficial effects on lipid profiles in preclinical models, addressing the dyslipidemia often associated with insulin resistance. nih.gov

Pioglitazone is known to improve the sensitivity of adipocytes to insulin's anti-lipolytic effects, which leads to a reduction in plasma free fatty acid (FFA) levels. nih.gov This reduction in circulating FFAs can, in turn, enhance insulin sensitivity in muscle and liver tissues. nih.gov

In preclinical studies, the combination of alogliptin and pioglitazone has shown an additive effect in modulating lipid profiles. One study observed that the combination therapy led to a greater reduction in triglycerides compared to alogliptin monotherapy. e-dmj.org Specifically, the pioglitazone and the alogliptin/pioglitazone combination groups showed reductions of –37.09±11.22 mg/dL and –36.33±11.15 mg/dL, respectively, which was a more significant decrease than that seen with alogliptin alone (–4.19±10.73 mg/dL). e-dmj.org By improving insulin sensitivity, pioglitazone helps reduce the release of non-esterified fatty acids (NEFAs) from adipose tissue. nih.gov

Table 2: Change in Plasma Triglyceride Levels in a Preclinical Model

| Treatment Group | Mean Change from Baseline (mg/dL) |

|---|---|

| Alogliptin (Alo) | -4.19 ± 10.73 |

| Pioglitazone (Pio) | -37.09 ± 11.22 |

| Alogliptin + Pioglitazone (Alo+Pio) | -36.33 ± 11.15 |

Data derived from a 24-week study. e-dmj.org

Insulin Signaling Pathway Crosstalk and Enhancement

The interplay between alogliptin and pioglitazone positively influences the insulin signaling pathway, a critical system for maintaining glucose homeostasis.

The insulin signaling cascade involves the binding of insulin to its receptor, which triggers the phosphorylation of insulin receptor substrates (IRS). This event subsequently activates key downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway. nih.gov Activation of Akt is central to many of insulin's metabolic effects, such as stimulating glucose transport and synthesis of glycogen. nih.gov

Pioglitazone has been shown to positively affect this signaling system. nih.gov By enhancing insulin sensitivity, it improves the signal transduction from the insulin receptor to downstream effectors. nih.gov While specific preclinical data on the direct effects of the this compound combination on the phosphorylation state of Akt and ERK1/2 are not extensively detailed, the known mechanisms of each component are relevant. Pioglitazone's action as an insulin sensitizer inherently implies an enhancement of the PI3K/Akt pathway's response to insulin. nih.gov Furthermore, some research indicates that GLP-1 receptor activation can suppress proinflammatory pathways such as ERK1/2, JNK, and p38, which may be a contributing mechanism from the alogliptin component. frontiersin.org

Pharmacokinetic and Metabolic Research Aspects

Absorption and Distribution Studies in Preclinical Models

Understanding the absorption and distribution is fundamental to characterizing the behavior of a drug within a biological system. Preclinical studies in animal models provide the initial insights into these processes.

Preclinical research has demonstrated that both alogliptin (B1666894) and pioglitazone (B448) exhibit distinct patterns of tissue distribution.

Alogliptin: In animal models, alogliptin has been shown to be well-distributed into various tissues drugbank.com. Its volume of distribution is substantial, recorded at 417 liters, which is indicative of extensive tissue uptake nih.govnih.gov. Studies in animal models, including rats, dogs, and monkeys, have revealed a wide distribution of alogliptin throughout the body researchgate.net. However, its penetration into the brain and spinal cord is very limited researchgate.net. In mice on a high-fat diet, alogliptin intervention was found to attenuate the increase in abdominal adipose deposition nih.gov.

Pioglitazone: Animal studies have shown that after absorption, the highest concentrations of pioglitazone are found in the liver, plasma, and kidney thieme-connect.com. Pioglitazone is known to selectively stimulate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is most abundant in adipose tissue nih.gov. This mechanism is linked to its notable effect on fat redistribution. In preclinical models, pioglitazone has been observed to remodel adipose tissue phospholipids nih.gov.

| Compound | Key Distribution Sites | Noteworthy Findings |

|---|---|---|

| Alogliptin | Wide distribution in various tissues | Limited penetration of the brain and spinal cord researchgate.net. Attenuates abdominal adipose deposition in diet-induced obese mice nih.gov. |

| Pioglitazone | Liver, Plasma, Kidney, Adipose Tissue | High concentrations in liver, plasma, and kidney thieme-connect.com. Significant effects on adipose tissue, promoting fat redistribution nih.gov. |

The extent to which a drug crosses the blood-placental barrier is a critical aspect of its pharmacokinetic profile, with implications for fetal exposure. Preclinical animal models are essential for these evaluations. Animal studies have indicated that alogliptin is transferred across the placenta to the fetus nih.gov. However, detailed quantitative data on the fetal-to-maternal concentration ratio from these preclinical studies are not extensively reported in the available literature nih.gov.

Enterohepatic circulation is a process where drugs are excreted via bile into the intestine and then reabsorbed back into the circulation. This can significantly prolong the drug's presence in the body. Based on the available preclinical data, the potential for enterohepatic circulation of alogliptin has not been specifically detailed. This process involves biliary excretion and subsequent intestinal reabsorption, which can be influenced by various transporters and metabolic enzymes in the liver and gut researchgate.net.

Metabolism Pathways Investigation

The biotransformation of a drug through metabolic pathways determines its duration of action and the formation of potentially active or inactive byproducts.

Both alogliptin and pioglitazone undergo metabolism, resulting in the formation of several metabolites.

Alogliptin: Alogliptin's metabolism is not extensive drugbank.com. Two minor metabolites have been identified:

M-I (N-demethylated alogliptin): This is an active metabolite and acts as an inhibitor of the DPP-4 enzyme. It is present at less than 1% of the concentration of the parent compound drugbank.comnih.gov.

M-II (N-acetylated alogliptin): This metabolite is inactive and is found at less than 6% of the parent drug's concentration drugbank.comnih.gov.

Pioglitazone: Pioglitazone is extensively metabolized through hydroxylation and oxidation drugbank.comjmatonline.com. Its primary active metabolites are:

Metabolite M-IV (hydroxy derivative of pioglitazone): An active metabolite nih.gov.

| Parent Compound | Metabolite | Activity | Relative Concentration |

|---|---|---|---|

| Alogliptin | M-I (N-demethylated) | Active | <1% of parent compound drugbank.comnih.gov |

| M-II (N-acetylated) | Inactive | <6% of parent compound drugbank.comnih.gov | |

| Pioglitazone | M-IV (hydroxy derivative) | Active | Contributes significantly to effect thieme-connect.com |

| M-III (keto derivative) | Active | Contributes significantly to effect thieme-connect.com |

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs.

Alogliptin: The role of CYP450 enzymes in the metabolism of alogliptin is considered minor nih.gov. Preclinical and clinical data suggest that it undergoes limited metabolism, primarily mediated by CYP2D6 and CYP3A4 nih.gov. Importantly, alogliptin is not an inducer or inhibitor of CYP450 enzymes, indicating a low potential for pharmacokinetic drug interactions involving this pathway researchgate.net.

Pioglitazone: In contrast, pioglitazone is extensively metabolized by the CYP450 system nih.gov. In vitro studies have identified the primary enzymes involved as:

CYP2C8: Plays the main role in pioglitazone's metabolism jmatonline.com.

CYP3A4: Contributes to its metabolism to a lesser extent jmatonline.com. While in vitro studies have shown that pioglitazone can inhibit CYP2C8 and CYP3A4, this effect is considered weak in vivo, likely due to its extensive binding to plasma proteins jmatonline.com.

Minimal Chiral Conversion (Alogliptin)

Alogliptin is chemically prepared as a benzoate salt and exists predominantly as the R-enantiomer, accounting for over 99% of the compound. drugbank.comnih.gov Preclinical and clinical research has demonstrated that it undergoes minimal to no chiral conversion in vivo to its (S)-enantiomer. drugbank.comnih.gov Following administration, the (S)-enantiomer is not detectable at therapeutic dose levels. nih.gov This stereochemical stability is a key characteristic of the compound's pharmacokinetic profile. drugbank.comnih.gov

Excretion Mechanisms

The elimination of alogliptin and pioglitazone from the body occurs through distinct pathways, primarily involving renal and fecal routes.

Renal Clearance and Active Tubular Secretion (Alogliptin)

Alogliptin is primarily cleared from the body via the kidneys. nih.govhres.ca A significant portion of an administered dose, approximately 60% to 76%, is excreted unchanged in the urine. drugbank.comhres.canih.gov The renal clearance rate of alogliptin is approximately 9.6 L/h, which is faster than the normal glomerular filtration rate. drugbank.comnih.govnih.gov This indicates that in addition to filtration, active tubular secretion is a key mechanism involved in its urinary excretion. hres.canih.govnih.gov

Fecal Elimination

Both alogliptin and pioglitazone are partially eliminated through the feces. For alogliptin, approximately 13% of an administered dose is recovered in the feces. hres.canih.gov Pioglitazone's elimination is primarily presumed to be through bile, either as the unchanged parent drug or its metabolites, which are then eliminated in the feces. nih.gov Following an oral dose of pioglitazone, about 15-30% is recovered in the urine, with the remainder primarily excreted via the fecal route. nih.gov

| Compound | Route of Elimination | Percentage of Dose Excreted |

| Alogliptin | Renal (unchanged) | 60% - 76% |

| Fecal | 13% | |

| Pioglitazone | Renal (as metabolites) | 15% - 30% |

| Fecal (presumed) | Majority of the dose |

Milk Excretion (Alogliptin)

Preclinical animal studies have investigated the excretion of alogliptin into milk. In lactating rats, alogliptin was found to be secreted into the milk, with concentrations being twice as high as those in the maternal plasma. nih.gov However, it is currently not known whether alogliptin is excreted in human milk. nih.govnih.gov

Drug-Drug Interaction Potential at Pharmacokinetic Level (Preclinical)

Preclinical studies have been conducted to evaluate the potential for alogliptin and pioglitazone to interact with other drugs at the pharmacokinetic level, particularly concerning their effects on metabolic enzymes.

Cytochrome P450 Enzyme Induction and Inhibition Profiling

The potential for alogliptin and pioglitazone to induce or inhibit the major cytochrome P450 (CYP) enzymes has been a focus of preclinical research.

Alogliptin: Metabolism of alogliptin by the CYP enzyme system is considered negligible. hres.ca Preclinical assessments show that alogliptin does not significantly induce or inhibit the major human CYP isoforms at concentrations achieved with recommended therapeutic doses. hres.ca This suggests a low potential for alogliptin to be involved in clinically significant drug-drug interactions mediated by CYP enzymes. hres.ca

Pioglitazone: Pioglitazone is metabolized by the hepatic CYP P450 system, primarily by CYP2C8 and CYP3A4. researchgate.net Unlike other compounds in its class, such as troglitazone, studies have provided no evidence that pioglitazone administration leads to significant inhibition or induction of P450 isoenzymes involved in drug metabolism. researchgate.netnih.gov Specifically, studies evaluating its effect on CYP3A4 activity, using endogenous markers, support a lack of an inductive effect from multiple-dose pioglitazone therapy. nih.gov This profile suggests that pioglitazone is unlikely to cause clinically significant pharmacokinetic interactions with other drugs that are substrates of CYP3A4. nih.gov

| Compound | Effect on Cytochrome P450 (CYP) Enzymes |

| Alogliptin | Negligible metabolism by CYP system; Does not induce or inhibit major CYP isoforms at therapeutic concentrations. |

| Pioglitazone | Metabolized by CYP2C8 and CYP3A4; Preclinical and clinical data suggest no significant induction or inhibition of major CYP isoforms. |

Advanced Mechanistic Investigations at the Cellular and Molecular Levels

Impact on Adipose Tissue Biology

The combination of alogliptin (B1666894) and pioglitazone (B448) has been shown to significantly influence adipose tissue, a key player in metabolic regulation. This includes effects on fat distribution, adipocyte size, and the secretion of important adipokines like adiponectin.

Alogliptin has been observed to contribute to the reduction of visceral fat, which is the adipose tissue surrounding internal organs and is strongly associated with metabolic syndrome. In animal models, long-term intervention with alogliptin in mice on a high-fat diet led to a notable attenuation of abdominal adipose deposition. nih.gov Specifically, these mice had a 2.6-fold increase in abdominal fat compared to control mice, an effect that was lessened with alogliptin treatment. nih.gov Further studies in high-fat diet-induced obese rats demonstrated that alogliptin significantly reduced the weight of mesenteric fat pads in a dose-dependent manner. semanticscholar.org The combination of alogliptin and pioglitazone has also been shown to improve glycemic control in patients where visceral fat is a contributing factor, suggesting a positive impact on this specific fat depot. nih.gov

Adiponectin is a beneficial hormone secreted by adipose tissue that plays a crucial role in insulin (B600854) sensitivity and has anti-inflammatory properties. Pioglitazone is well-known for its ability to increase plasma adiponectin levels. In studies with ob/ob mice, pioglitazone treatment led to a significant 1.3-fold increase in plasma adiponectin. nih.gov When combined with alogliptin, the beneficial metabolic effects were complementary, although the increase in adiponectin was primarily attributed to pioglitazone. nih.govnih.gov

Further research has shown that pioglitazone specifically increases the secretion of high-molecular-weight (HMW) adiponectin, which is considered the most biologically active form. This effect appears to occur at a posttranscriptional level, as pioglitazone did not alter adiponectin mRNA levels.

| Treatment Group | Fold Increase in Plasma Adiponectin |

|---|---|

| Pioglitazone | 1.3 |

Vascular and Endothelial Function Research

The combination of alogliptin and pioglitazone has also been investigated for its effects on the vascular system, with a focus on reducing atherosclerosis and improving endothelial function.

Both alogliptin and pioglitazone have demonstrated anti-atherosclerotic and anti-inflammatory properties in animal models. Long-term exposure to alogliptin has been found to reduce atherosclerosis and inflammation, potentially through changes in leukocyte chemotaxis and monocyte recruitment. dovepress.com Pioglitazone has been shown to inhibit the progression of atherosclerosis in diabetic ApoE-/- mice. nih.gov In this model, pioglitazone not only reduced the size of atherosclerotic lesions but also significantly decreased the number of complicated plaques. nih.gov The mechanism for this appears to involve the inhibition of Receptor for Advanced Glycation End-Product (RAGE) signaling in a PPAR-γ-dependent manner. nih.gov The combination of alogliptin and pioglitazone is considered a pathophysiologically sound approach to treating type 2 diabetes, in part due to these vasculoprotective effects. nih.govdovepress.com

| Compound | Effect on Atherosclerosis in Animal Models | Proposed Mechanism |

|---|---|---|

| Alogliptin | Reduction in atherosclerosis and inflammation | Changes in leukocyte chemotaxis and monocyte recruitment |

| Pioglitazone | Inhibition of atherosclerosis progression, reduction in lesion size and complicated plaques | Inhibition of RAGE signaling |

Pioglitazone has been shown to induce vasodilation, which is the widening of blood vessels, through multiple mechanisms involving both the endothelium (the inner lining of blood vessels) and the underlying smooth muscle. In isolated porcine retinal arterioles, pioglitazone elicited a concentration-dependent dilation. nih.govarvojournals.org This effect was found to be mediated by both endothelium-dependent and -independent pathways. nih.govarvojournals.org

The endothelium-dependent vasodilation is primarily mediated by the release of nitric oxide (NO). nih.govarvojournals.org The signaling pathway for this NO-mediated dilation likely involves the activation of guanylyl cyclase, PI3-kinase/Akt, and AMPK signaling. nih.govarvojournals.org The endothelium-independent vasodilation, on the other hand, is mediated by the activation of voltage-gated K+ (Kv) channels in the vascular smooth muscle. nih.govarvojournals.org The combination of an NO synthase inhibitor and a Kv channel blocker almost completely eliminated pioglitazone-induced vasodilation, highlighting the importance of both pathways. nih.govarvojournals.org

Mechanisms of Vasodilation by Pioglitazone

Endothelium-Independent Pathways

Glucotoxicity Reversal Mechanisms

Chronic hyperglycemia, or glucotoxicity, impairs pancreatic β-cell function and is a key factor in the progression of type 2 diabetes. nih.gov The combination of alogliptin and pioglitazone directly counteracts these detrimental effects by improving both insulin sensitivity and β-cell function. e-dmj.org

Studies specifically investigating the combination therapy have shown superior effects compared to monotherapy. In a 16-week study of patients with type 2 diabetes, the alogliptin/pioglitazone combination significantly improved β-cell glucose sensitivity and fasting secretory tone, whereas alogliptin monotherapy did not produce significant changes in these specific β-cell function parameters. nih.gov Similarly, in diabetic mouse models, the combination treatment led to a greater increase in plasma insulin and a more significant decrease in plasma glucagon (B607659) than either drug administered alone. nih.gov This dual approach of reducing insulin resistance while simultaneously enhancing β-cell responsiveness provides a robust mechanism for reversing the effects of glucotoxicity. e-dmj.orgnih.gov

| Parameter | This compound Combination | Alogliptin Monotherapy | Reference |

|---|---|---|---|

| Change in A1C (%) | -0.9 ± 0.1 | -0.4 ± 0.2 | nih.gov |

| β-Cell Glucose Sensitivity | Improved (P<0.001 vs Placebo) | No significant change | nih.gov |

| Fasting Secretory Tone | Improved (P=0.001 vs Placebo) | No significant change | nih.gov |

Inflammatory Pathway Modulation Beyond Glycemic Control

A state of chronic, low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to its complications. The combination therapy, primarily through the action of pioglitazone, exerts significant anti-inflammatory effects that are independent of its glucose-lowering properties. nih.govresearchgate.net

Pioglitazone is an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates the expression of numerous genes, including those involved in inflammation. nih.gov Activation of PPAR-γ by pioglitazone has been shown to reduce the levels of several pro-inflammatory markers. nih.gov Clinical studies have documented that pioglitazone treatment leads to significant reductions in high-sensitivity C-reactive protein (hs-CRP), tumor necrosis factor-alpha (TNF-α), and other prothrombotic and inflammatory cytokines. nih.gov Furthermore, pioglitazone increases the plasma concentration of adiponectin, an adipokine with potent anti-inflammatory properties. nih.govnih.gov

The clinical relevance of these anti-inflammatory actions has been demonstrated in studies where pioglitazone's beneficial effects on conditions like non-alcoholic fatty liver disease (NAFLD) were found to be independent of its impact on glycemic control. researchgate.net By incorporating the potent anti-inflammatory actions of pioglitazone, the combination therapy addresses a core pathological mechanism that contributes to diabetic complications.

Anti-inflammatory Properties of Alogliptin

Alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated notable anti-inflammatory effects that extend beyond its primary glucose-lowering action. researchgate.netnih.gov At the cellular and molecular level, these properties are attributed to its ability to modulate key inflammatory pathways.

One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In studies involving fibroblast-like synoviocytes, alogliptin was found to suppress the activation of IκBα/NF-κB signaling induced by interleukin-1β (IL-1β). This was achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn inhibits the nuclear translocation of the NF-κB p65 subunit. The result is a downstream reduction in the expression of pro-inflammatory cytokines.

Furthermore, alogliptin has been shown to inhibit the c-Jun N-terminal kinase (JNK)/activator protein 1 (AP-1) signaling pathway. It achieves this by reducing the IL-1β-induced phosphorylation of JNK and diminishing the expression of c-Jun and c-Fos, key components of the AP-1 transcription factor.

The anti-inflammatory effects of alogliptin are also evident in its ability to decrease the secretion of several pro-inflammatory cytokines and chemokines. Research has documented a significant reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in response to alogliptin treatment. This modulation of inflammatory mediators contributes to its potential therapeutic benefits in chronic inflammatory conditions.

| Signaling Pathway | Effect of Alogliptin | Key Molecules Involved | Downstream Effect |

|---|---|---|---|

| IκBα/NF-κB | Inhibition | IκBα, NF-κB p65 | Reduced pro-inflammatory cytokine expression |

| JNK/AP-1 | Inhibition | JNK, c-Jun, c-Fos | Decreased expression of inflammatory mediators |

Oxidative Stress Reduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a number of diseases. Alogliptin has been shown to mitigate oxidative stress through various molecular mechanisms.

In preclinical models, alogliptin intervention has been observed to significantly decrease the production of ROS in the liver. This reduction in oxidative stress is linked to the preservation of mitochondrial function. Alogliptin has been found to increase mitochondrial biogenesis and improve mitochondrial respiration, which helps to prevent mitochondrial swelling and subsequently reduces the generation of ROS.

Furthermore, studies have highlighted alogliptin's ability to lower levels of oxidative stress markers. For instance, in diabetic rabbits, alogliptin treatment led to a decrease in malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), both of which are indicators of oxidative damage. semanticscholar.org Chronic administration of alogliptin has also been suggested to alleviate mitochondrial oxidative stress in pancreatic β-cells, contributing to their protection and functional preservation. nih.gov

| Marker of Oxidative Stress | Effect of Alogliptin |

|---|---|

| Reactive Oxygen Species (ROS) | Decreased |

| Malondialdehyde (MDA) | Decreased |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Decreased |

Chylomicron Synthesis Inhibition (DPP-4 Inhibitors)

DPP-4 inhibitors, as a class of drugs, have been found to influence lipid metabolism, particularly in the postprandial state. This is primarily mediated through the potentiation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). One of the significant effects observed is the inhibition of chylomicron synthesis and secretion. nih.gov

Chylomicrons are large triglyceride-rich lipoproteins produced in the small intestine following the consumption of dietary fat. Elevated levels of postprandial chylomicrons and their remnants are associated with an increased risk of cardiovascular disease. DPP-4 inhibitors, including alogliptin, have been shown to reduce the postprandial elevation of triglycerides and apolipoprotein B-48 (apoB-48), a key structural component of chylomicrons. semanticscholar.orgnih.gov

The underlying mechanism involves the enhanced action of GLP-1, which has been demonstrated to inhibit the absorption of triglycerides from the intestine and the production of apoB-48. semanticscholar.org More specifically, research on the DPP-4 inhibitor anagliptin has shed light on the molecular targets involved in this process. Anagliptin was found to suppress the expression of Niemann-Pick C1-Like 1 (NPC1L1), a protein crucial for cholesterol uptake from the intestine. Additionally, it reduced the expression of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme responsible for the final step in triglyceride synthesis, and Microsomal Triglyceride Transfer Protein (MTP), which is essential for the assembly and secretion of apoB-containing lipoproteins like chylomicrons. ahajournals.org

By targeting these key steps in intestinal lipid absorption and lipoprotein assembly, DPP-4 inhibitors effectively reduce the synthesis and secretion of chylomicrons, thereby ameliorating postprandial hyperlipidemia. nih.govahajournals.org

Preclinical Models and Methodological Approaches

Selection and Characterization of Animal Models of Diabetes

A variety of animal models have been employed to investigate the effects of alogliptin (B1666894) and pioglitazone (B448), each selected for its specific diabetic characteristics that mimic aspects of human type 2 diabetes.

Genetically modified rodents are standard models for studying type 2 diabetes due to their inherent genetic predispositions that lead to obesity, insulin (B600854) resistance, and hyperglycemia.

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely resembles human type 2 diabetes with severe insulin resistance.

Glycemic Control: In db/db mice, the combination of alogliptin and pioglitazone has shown additive or synergistic effects on glycemic control. nih.gov Studies have demonstrated that the combination therapy leads to significant reductions in glycosylated hemoglobin (HbA1c) and plasma glucose levels. nih.goveuropa.eu Specifically, a study reported a 2.2% additive decrease in HbA1c levels with the combination treatment. nih.gov

Pancreatic Function: The combination therapy has been found to preserve pancreatic β-cell mass and function. nih.gov It restored normal islet morphology, including the typical peripheral distribution of α-cells, and increased pancreatic insulin content more effectively than either drug alone. tga.gov.aueuropa.eu In one study, the combination treatment resulted in a synergistic increase in pancreatic insulin content. nih.gov

Lipid Profile: The combination treatment additively decreased both fasting and non-fasting plasma triglyceride levels. nih.gov It also led to additive decreases in plasma non-esterified fatty acid (NEFA) levels. nih.gov

Hormonal Effects: Alogliptin treatment inhibited plasma dipeptidyl peptidase-4 (DPP-4) activity and increased active glucagon-like peptide-1 (GLP-1) levels, while pioglitazone increased plasma adiponectin levels. nih.gov The combination therapy resulted in a more significant increase in plasma insulin levels and a greater decrease in plasma glucagon (B607659) compared to monotherapy. nih.gov

ob/ob Mice: These mice lack the gene for leptin, a hormone that regulates appetite and energy expenditure, leading to obesity and insulin resistance.

Metabolic and Pancreatic Effects: Chronic treatment with alogliptin and pioglitazone in ob/ob mice resulted in complementary effects. nih.gov The combination significantly increased plasma active GLP-1 levels and decreased plasma glucagon. nih.gov Pioglitazone alone increased plasma adiponectin. nih.gov

Glycemic and Lipid Control: The combination therapy led to a greater increase in plasma insulin levels (3.2-fold) and a more substantial decrease in glycosylated hemoglobin (2.3%) compared to either alogliptin (1.6-fold increase and 1.0% decrease, respectively) or pioglitazone (1.5-fold increase and 1.5% decrease, respectively) alone. nih.govnih.gov Non-fasting and fasting plasma glucose levels were also significantly reduced with the combination treatment. nih.gov Furthermore, the combination decreased plasma triglycerides by 67% and non-esterified fatty acids by 25%. nih.gov

Pancreatic Insulin Content: The combination treatment increased pancreatic insulin content by 2.2-fold, which was greater than the increase observed with alogliptin (1.3-fold) or pioglitazone (1.6-fold) alone, without causing significant changes in body weight. nih.gov

Table 1: Effects of Alogliptin and Pioglitazone in Genetically Modified Rodent Models

| Model | Key Findings with Combination Therapy | Reference |

| db/db Mice | Additive decrease in HbA1c (2.2%) and triglycerides. Synergistic increase in pancreatic insulin content. Restoration of normal islet morphology. | nih.govtga.gov.au |

| ob/ob Mice | Complementary increase in plasma insulin (3.2-fold) and decrease in HbA1c (2.3%). Significant reduction in plasma triglycerides (67%). 2.2-fold increase in pancreatic insulin content. | nih.govnih.gov |

Chemically-induced models are created by administering a substance that is toxic to pancreatic β-cells, leading to impaired insulin secretion.

N-STZ-1.5 Rats: These rats are a model for non-obese type 2 diabetes with impaired insulin secretion.

In N-STZ-1.5 rats, alogliptin has been shown to produce a dose-dependent improvement in glucose tolerance and an increase in plasma insulin levels. europa.eueuropa.eu

These models develop diabetes through a combination of genetic predisposition and environmental factors, such as diet.

Wistar Fatty Rats: This is a model of obese type 2 diabetes.

In Wistar fatty rats, alogliptin improved glucose tolerance in a dose-dependent manner. europa.eueuropa.eu When pre-treated with pioglitazone, the addition of alogliptin further decreased the plasma glucose area under the curve during an oral glucose tolerance test. tga.gov.au

UCD-T2DM Rats: This is a model of polygenic obese type 2 diabetes that develops adult-onset diabetes.

In prediabetic UCD-T2DM rats, pioglitazone alone and in combination with alogliptin delayed the onset of diabetes by approximately five months. nih.govnih.gov This delay occurred despite an increase in food intake and body weight. nih.govnih.gov

Alogliptin alone did not delay the onset of diabetes in this model. nih.govnih.gov However, all treatment groups, including alogliptin alone, showed improvements in glucose tolerance and insulin secretion during an oral glucose tolerance test, with an additive improvement observed with the combination therapy. nih.govnih.gov

Fasting plasma glucose, insulin, and lipid concentrations were lower, and adiponectin concentrations were higher in the groups treated with pioglitazone. nih.govnih.gov

Table 2: Effects of Alogliptin and Pioglitazone in Diet-Induced and Spontaneous Models

| Model | Key Findings with Combination Therapy | Reference |

| Wistar Fatty Rats | Additive decrease in plasma glucose AUC after OGTT when alogliptin is added to pioglitazone. | tga.gov.au |

| UCD-T2DM Rats | Pioglitazone with or without alogliptin delayed diabetes onset by ~5 months. Additive improvement in glucose tolerance and insulin secretion with combination therapy. | nih.govnih.gov |

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo studies provide a controlled environment to investigate the specific cellular and molecular mechanisms of drug action.

Cell culture models are instrumental in dissecting the direct effects of alogliptin and pioglitazone on specific cell types involved in diabetes pathogenesis.

In human-derived liver cells (HepG2 and primary culture cells), pioglitazone did not increase the enzymatic activity of the peroxisome or cause peroxisome proliferation, which is relevant for assessing certain safety aspects. europa.eu

Alogliptin selectively binds to and inhibits DPP-4 but not DPP-8 or DPP-9 activity in vitro at concentrations relevant to therapeutic use. globalrph.com

Studies using isolated organs or tissues allow for the examination of the drug's effect on a specific organ system without the confounding influences of the whole body.

Isolated Porcine Retinal Arterioles: Studies on isolated porcine retinal arterioles have shown that pioglitazone induces vasodilation in a concentration-dependent manner. nih.gov This effect is mediated by both endothelium-dependent nitric oxide release and endothelium-independent activation of voltage-gated K+ (Kv) channels. nih.gov This suggests a potential mechanism by which pioglitazone might have effects on retinal vasculature. nih.gov

Biochemical and Molecular Biology Techniques

The combination of alogliptin and pioglitazone has been investigated using various biochemical and molecular biology techniques to elucidate its mechanisms of action at a subcellular level. These studies have provided critical insights into how this drug combination influences gene and protein expression, enzymatic activity, and tissue morphology, particularly within the context of type 2 diabetes.

Gene Expression Analysis (e.g., mRNA, PPRE DNA response element)

Preclinical studies have explored the effects of alogliptin and pioglitazone on the expression of genes crucial for pancreatic β-cell function and insulin sensitivity. In diabetic db/db mice, combination therapy with pioglitazone and alogliptin was found to preserve the expression levels of MafA and GLP-1 receptor, which were markedly decreased in untreated diabetic mice. nih.gov MafA is a critical transcription factor for insulin gene expression and β-cell function. The preservation of its expression suggests a mechanism by which the combination therapy supports β-cell health and insulin production. nih.gov

Pioglitazone, as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, directly influences gene transcription by binding to PPARγ. researchgate.net This activation leads to the regulation of numerous genes involved in glucose and lipid metabolism, improving insulin sensitivity. researchgate.net While specific studies on the combined effect of alogliptin and pioglitazone on PPARγ response element (PPRE) activity are not detailed in the provided results, pioglitazone's primary mechanism involves this pathway. researchgate.net Furthermore, research in diabetic apolipoprotein E-deficient mice showed that alogliptin treatment could reduce the diabetes-augmented expression of proinflammatory cytokine mRNAs, such as IL-6, in atherosclerotic plaques. nih.gov This suggests an anti-inflammatory effect at the level of gene expression, which is a key component in the pathology of diabetic complications. nih.gov

A study on high-fat diet/streptozotocin-induced diabetic mice revealed that chronic alogliptin treatment reversed abnormalities in the expression of 10 genes related to the onset and progression of diabetes, including Ins1 (insulin 1). researchgate.net This indicates a restorative effect on the genetic machinery of pancreatic islets. researchgate.net

Protein Expression and Phosphorylation Assays (e.g., Western Blot for Akt, ERK1/2)

Western blot analyses have been employed to investigate the impact of alogliptin and pioglitazone on key signaling proteins. In a study on myocardial ischemia-reperfusion injury, alogliptin treatment was shown to increase the phosphorylation of Akt and GSK-3β without altering their total protein expression levels. physiology.org This enhanced phosphorylation, indicative of protein activation, was not suppressed by an adenosine (B11128) receptor antagonist. physiology.org However, the phosphorylation and protein expression of Erk1/2 remained unchanged in this particular study. physiology.org

Conversely, another study investigating the effects of pioglitazone in alloxan-induced diabetic rabbits found that diabetes increased the expression of extracellular signal-regulated kinase 2 (ERK2) and its phosphorylated form (pERK). researchgate.net Pioglitazone treatment reduced these diabetes-induced increases in ERK2 and pERK expression. researchgate.net This suggests that pioglitazone may attenuate some of the signaling pathways associated with diabetic complications. The differing results regarding ERK1/2 phosphorylation may be due to the different experimental models and tissues studied.

It is important to note that the direct combined effect of alogliptin and pioglitazone on Akt and ERK1/2 phosphorylation in a single preclinical model was not detailed in the provided search results.

Enzymatic Activity Assays (e.g., DPP-4 activity)

Alogliptin's primary mechanism of action is the potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govoup.comclinicaltrials.gov Enzymatic activity assays are therefore central to characterizing its pharmacodynamic effects. In preclinical studies with db/db mice, alogliptin, both alone and in combination with pioglitazone, was shown to significantly inhibit plasma DPP-4 activity. nih.gov After three weeks of treatment, alogliptin alone inhibited plasma DPP-4 activity by 79%, and the combination with pioglitazone resulted in a 78% inhibition. nih.gov This potent inhibition of DPP-4 leads to an increase in the plasma levels of active glucagon-like peptide-1 (GLP-1). nih.goveuropa.eu In one study, alogliptin treatment led to a 4.4- to 4.9-fold increase in plasma active GLP-1. nih.gov

The inhibition of DPP-4 by alogliptin has been demonstrated to be highly selective. In vitro assays have shown that alogliptin is a potent inhibitor of rat, dog, and human DPP-4, with an IC50 (the concentration required for 50% inhibition) ranging from 6 to 18 nM. europa.eueuropa.eu It exhibits over 10,000-fold greater selectivity for DPP-4 compared to other related enzymes like DPP-8 and DPP-9. medsinfo.com.au This high selectivity is a key characteristic of alogliptin.